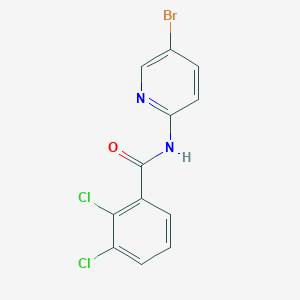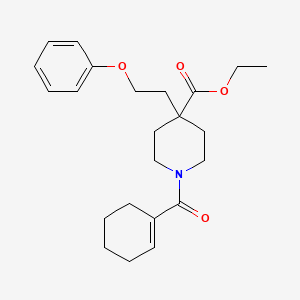amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Scientific Research Applications
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. MDPV has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal studies.
Mechanism of Action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that are involved in mood regulation and cognitive function. By blocking the reuptake of these neurotransmitters, MDPV increases their levels in the brain, leading to increased feelings of euphoria, alertness, and energy.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to tissue damage and organ failure in high doses. Long-term use of MDPV has been associated with a number of negative health effects, including addiction, psychosis, and cognitive impairment.
Advantages and Limitations for Lab Experiments
MDPV has a number of advantages for use in lab experiments, including its potent and selective reuptake inhibition of dopamine, norepinephrine, and serotonin. It also has a relatively long half-life, which allows for longer experiments to be conducted. However, MDPV is highly addictive and has a high potential for abuse, which can make it difficult to conduct experiments in a controlled manner.
Future Directions
There are a number of future directions for the study of MDPV, including further investigation into its potential therapeutic applications, particularly in the treatment of depression and anxiety. There is also a need for further research into the long-term effects of MDPV use, as well as the potential for addiction and abuse. Additionally, there is a need for the development of new and more effective treatments for addiction to MDPV and other synthetic cathinones.
Synthesis Methods
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of propiophenone with formamide and hydrochloric acid to produce the intermediate, N-formylmethamphetamine, which is then reduced to MDPV. Reductive amination involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride to produce MDPV. The Mannich reaction involves the reaction of 3,4-dimethoxyphenylacetone with formaldehyde and dimethylamine to produce MDPV.
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-23(15-8-7-11-20(24)19-9-5-4-6-10-19)16-14-18-12-13-21(25-2)22(17-18)26-3/h4-6,9-10,12-13,17H,7-8,11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRICNKANYCHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CC=CC=C1)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)

![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)



![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)